N-(3-methoxyphenyl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-(2-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group on the phenyl ring and a nitrophenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-methoxyphenyl)-2-(2-nitrophenoxy)acetamide typically begins with 3-methoxyaniline and 2-nitrophenol.
Step 1: The first step involves the formation of an intermediate by reacting 3-methoxyaniline with acetic anhydride under acidic conditions to form N-(3-methoxyphenyl)acetamide.
Step 2: The intermediate is then reacted with 2-nitrophenol in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxyphenyl)-2-(2-nitrophenoxy)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, it may be explored for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(3-methoxyphenyl)acetamide: Lacks the nitrophenoxy group, making it less versatile in chemical reactions.
2-(2-nitrophenoxy)acetamide: Lacks the methoxy group, which may affect its reactivity and applications.
N-(3-methoxyphenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with the nitro group in a different position, which can influence its chemical behavior and applications.
Uniqueness: N-(3-methoxyphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the methoxy and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-4-5-11(9-12)16-15(18)10-22-14-8-3-2-7-13(14)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLKHEVWKAKSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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